Alkyne-PEG2-iodide chemical structure
Alkyne-PEG2-iodide chemical structure
An In-Depth Technical Guide to Alkyne-PEG2-iodide
Introduction
Alkyne-PEG2-iodide is a bifunctional, hydrophilic crosslinker of significant interest to researchers in chemical biology, drug development, and materials science.[1][2][3][4] It incorporates three key chemical motifs: a terminal alkyne, a flexible diethylene glycol (PEG2) spacer, and a highly reactive primary alkyl iodide. This unique combination allows for a two-step, orthogonal conjugation strategy.
The terminal alkyne group serves as a versatile handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and for metal-catalyzed cross-coupling reactions like the Sonogashira coupling.[1] The alkyl iodide is a potent electrophile and one of the most powerful alkylating agents, readily reacting with a wide range of oxygen, sulfur, nitrogen, and carbon-based nucleophiles. The hydrophilic PEG2 spacer enhances solubility in aqueous media, a crucial feature for bioconjugation applications.
This document provides a comprehensive overview of the chemical structure, properties, reactivity, and experimental considerations for Alkyne-PEG2-iodide.
Chemical Structure and Properties
The fundamental structure of Alkyne-PEG2-iodide consists of a propargyl group linked via an ether bond to a two-unit polyethylene glycol chain, which is terminated by an iodine atom.
Caption: 2D Chemical Structure of Alkyne-PEG2-iodide.
Physicochemical Data
The key properties of Alkyne-PEG2-iodide are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne | |
| Synonyms | Iodo-PEG2-Alkyne, Propargyl-PEG2-I | |
| CAS Number | 1234387-33-7 | |
| Molecular Formula | C₇H₁₁IO₂ | |
| Molecular Weight | 254.07 g/mol | |
| Appearance | Colorless to yellow oil | |
| Purity | ≥95% | |
| Solubility | Soluble in water and polar organic solvents | |
| Storage | -20°C in the dark |
Reactivity and Applications
The dual functionality of Alkyne-PEG2-iodide allows for its use in sequential or orthogonal chemical strategies. The significant difference in reactivity between the alkyne and the alkyl iodide enables selective reactions under distinct conditions.
Caption: Dual reactive pathways of Alkyne-PEG2-iodide.
Alkyne Group Reactivity
The terminal alkyne is a stable functional group that can be activated for specific reactions.
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Click Chemistry : It readily undergoes CuAAC with azide-functionalized molecules (e.g., proteins, nucleic acids, or small molecules) to form a stable 1,2,3-triazole linkage. This reaction is highly efficient, specific, and biocompatible.
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Sonogashira Coupling : The alkyne can be coupled with aryl or vinyl halides using a palladium-copper catalyst system, enabling the formation of carbon-carbon bonds.
Alkyl Iodide Group Reactivity
Iodine is an excellent leaving group, making the terminal carbon highly electrophilic.
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Alkylation : The alkyl iodide is a powerful alkylating agent that reacts with a broad range of soft and hard nucleophiles. This includes thiols (from cysteine residues), amines (lysine residues, N-termini), and phenols (tyrosine residues), forming stable thioether, amine, and ether bonds, respectively.
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific substrates and experimental goals.
General Protocol for Protein Alkylation with Alkyne-PEG2-iodide
This protocol describes the labeling of a protein containing accessible nucleophilic residues (e.g., cysteine) with Alkyne-PEG2-iodide.
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Protein Preparation : Dissolve the protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0). If targeting cysteines, ensure they are reduced by pre-treatment with a reducing agent like DTT or TCEP, followed by removal of the agent via dialysis or a desalting column.
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Reagent Preparation : Prepare a stock solution of Alkyne-PEG2-iodide (e.g., 10-50 mM) in a water-miscible organic solvent such as DMSO or DMF.
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Conjugation Reaction : Add a 10- to 50-fold molar excess of the Alkyne-PEG2-iodide stock solution to the protein solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain protein integrity.
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Incubation : Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction should be performed in the dark to prevent potential degradation of the light-sensitive iodide.
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Quenching : Quench any unreacted Alkyne-PEG2-iodide by adding a small molecule nucleophile, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~50 mM. Incubate for 30 minutes.
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Purification : Remove the excess labeling reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or spin filtration.
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Characterization : Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS). The newly introduced alkyne group can be quantified by a subsequent click reaction with an azide-functionalized fluorescent dye.
General Protocol for CuAAC (Click Reaction) on an Alkyne-Labeled Biomolecule
This protocol describes the conjugation of an azide-containing molecule (e.g., an azide-fluorophore) to the alkyne-labeled protein from the previous step.
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Reagent Preparation :
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Alkyne-Biomolecule : Prepare the purified alkyne-labeled biomolecule in a phosphate or Tris buffer at pH 7-8.
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Azide Probe : Prepare a 10 mM stock solution of the azide-containing probe in DMSO.
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Copper(II) Sulfate : Prepare a 50 mM stock solution in deionized water.
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Reducing Agent : Prepare a 100 mM stock solution of a reducing agent, such as sodium ascorbate, in deionized water. This solution should be made fresh.
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Ligand (Optional) : Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., TBTA) in DMSO to stabilize the Cu(I) oxidation state and improve reaction efficiency.
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Reaction Assembly : In a microcentrifuge tube, combine the reagents in the following order:
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Alkyne-biomolecule solution.
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Azide probe (add to a final concentration of 2-10 molar excess over the alkyne).
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Copper(II) sulfate (add to a final concentration of 1 mM).
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(Optional) Ligand (add to a final concentration of 1-2 mM).
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Vortex briefly, then add the sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
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Incubation : Incubate the reaction at room temperature for 1-2 hours, protected from light.
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Purification : Purify the resulting triazole-linked conjugate using SEC, dialysis, or other appropriate chromatographic techniques to remove excess reagents and catalysts.
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Analysis : Analyze the final product using SDS-PAGE with in-gel fluorescence (if a fluorescent probe was used) and mass spectrometry to confirm successful conjugation.
